(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride
Overview
Description
(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride typically involves the reaction of 2-methoxy-4-pyridinecarboxaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like methanol under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow system allows for the efficient production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds. These products have various applications in medicinal chemistry and material science.
Scientific Research Applications
(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride include other pyridine derivatives such as:
- 2-Methylpyridine
- 2,2’-Dipicolylamine
- 2-(Pyridin-2-yl) pyrimidine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique methoxy group at the 2-position and the methylamine moiety. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-methoxy-N-methylpyridin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGXWJGVCBYUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-86-7 | |
Record name | 4-Pyridinamine, 2-methoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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